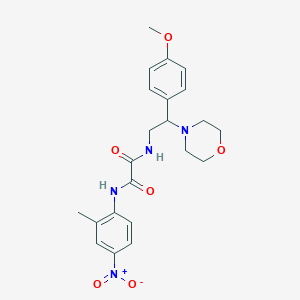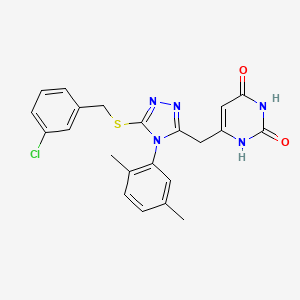![molecular formula C17H15ClFNO3 B2755167 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 757208-57-4](/img/structure/B2755167.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is a chemical with the CAS Number: 864244-64-4 . It has a molecular weight of 197.17 and is stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is 1S/C9H8FNO3/c10-7-3-1-6 (2-4-7)5-11-8 (12)9 (13)14/h1-4H,5H2, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{[(4-fluorophenyl)methyl]carbamoyl}formic acid” has a melting point of 118-121 degrees Celsius . It is a powder and is stored at room temperature .科学的研究の応用
Spectroscopic Investigations and Computational Study
A compound structurally related to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate," 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, has been explored using Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra. This study, involving quantum chemistry codes and potential energy distribution calculations, reveals insights into the vibrational wavenumbers and normal modes of the molecule. The compound's first hyperpolarizability suggests potential applications in nonlinear optics, and its structural parameters align with similar compounds (Panicker et al., 2010).
Synthesis and Antipathogenic Activity
Another related research involves acylthioureas, which bear structural resemblance to "this compound." These compounds demonstrate significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent pH Sensor Development
A study on a heteroatom-containing organic fluorophore exhibits properties that could be relevant to the application of "this compound" in sensor technology. This fluorophore demonstrates aggregation-induced emission and intramolecular charge transfer effects, enabling it to function as a fluorescent pH sensor in various states and as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).
Crystal Structure and Spectroscopic Features
In a related study, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and characterized, with its crystal structure determined using single-crystal data. This research provides insights into the molecular interactions and conformations, which could be extrapolated to "this compound" (Yaman et al., 2019).
Potential in Organic Solar Cells
Research on the improvement of conductivity in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoic acids, including 4-fluorobenzoic acid, is indicative of potential applications in enhancing the efficiency of organic solar cells. This could suggest similar applications for "this compound" in photovoltaic technologies (Tan et al., 2016).
Safety and Hazards
The safety information for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLIUYMWPDDIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-bromophenyl){5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}methanone](/img/structure/B2755084.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)


![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755095.png)
![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)


![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)
